molecular formula C12H3Cl5O2 B1244529 2,4,7,8,9-Pentachloro-3-dibenzofuranol CAS No. 166892-31-5

2,4,7,8,9-Pentachloro-3-dibenzofuranol

Cat. No. B1244529
CAS RN: 166892-31-5
M. Wt: 356.4 g/mol
InChI Key: DLGPRCXDKCFDCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-1,2,3,6,8-pentachlorodibenzofuran is a member of the class of dibenzofurans that is dibenzo[b,d]furan substituted by a hydroxy group at position 3 and chloro groups at positions 2, 4, 7, 8 and 9 respectively. It is a member of dibenzofurans, an organochlorine compound and a member of phenols. It derives from a hydride of a dibenzofuran.

Scientific Research Applications

Stimulating Fecal Excretion and Reducing Toxicity

  • Activated charcoal beads can stimulate the fecal excretion of PenCDF in rats and significantly suppress the liver hypertrophy and thymus atrophy caused by PenCDF (Yoshimura et al., 1986).

Environmental Occurrence and Identification

  • PenCDF is a hazardous compound identified in environmental samples, including PCBs and chlorophenols. It's recognized in fly ash and other incineration products and was a contaminant in the Yusho disease outbreak in Japan (Rappe et al., 1981).

Inductive Effects on Hepatic Enzymes

  • Various PenCDF congeners show different degrees of induction of hepatic enzymes like aryl hydrocarbon hydroxylase in rats. The acute toxicity of PenCDF congeners correlates with their inducibility but not with hepatic distribution (Yoshihara et al., 1981).

Toxic Equivalency Factors for Risk Assessment

  • PenCDFs are considered in deriving toxic equivalency factors (TEFs) for human and wildlife risk assessment, indicating their significant role in environmental health studies (van den Berg et al., 1998).

Distribution and Absorption

  • PenCDF's distribution and absorption in biological systems have been studied, such as its octanol-water partition coefficients and correlation with dermal absorption (Jackson et al., 1993).

Detoxification and Dechlorination

  • Studies on the dechlorination and detoxification of PenCDF congeners, like 1,2,3,4,7,8-hexachlorodibenzofuran, by specific bacterial strains highlight the potential for bioremediation of environmental contaminants (Liu & Fennell, 2008).

properties

CAS RN

166892-31-5

Product Name

2,4,7,8,9-Pentachloro-3-dibenzofuranol

Molecular Formula

C12H3Cl5O2

Molecular Weight

356.4 g/mol

IUPAC Name

2,4,7,8,9-pentachlorodibenzofuran-3-ol

InChI

InChI=1S/C12H3Cl5O2/c13-4-2-6-7(9(16)8(4)15)3-1-5(14)11(18)10(17)12(3)19-6/h1-2,18H

InChI Key

DLGPRCXDKCFDCG-UHFFFAOYSA-N

SMILES

C1=C2C3=C(C(=C(C=C3OC2=C(C(=C1Cl)O)Cl)Cl)Cl)Cl

Canonical SMILES

C1=C2C3=C(C(=C(C=C3OC2=C(C(=C1Cl)O)Cl)Cl)Cl)Cl

Other CAS RN

166892-31-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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